![molecular formula C6H4FN3 B8121883 4-fluoro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8121883.png)
4-fluoro-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
4-Fluoro-1H-pyrazolo[3,4-c]pyridine is a fluorinated heterocyclic aromatic organic compound. It belongs to the pyrazolo[3,4-c]pyridine class, which is known for its diverse biological and pharmaceutical applications. This compound has garnered attention due to its potential use in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Synthesis and vectorial functionalisation of pyrazolo [3,4- c ...](https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra07458g). One common method is the reaction of 4-fluoropyridine with hydrazine hydrate in the presence of a suitable catalyst, followed by cyclization[{{{CITATION{{{1{Design, synthesis and biological evaluation of pyrazolo [3,4-b]pyridine ...](https://pubs.rsc.org/en/content/articlehtml/2023/md/d2md00334a)[{{{CITATION{{{2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c .... The reaction conditions often require heating and the use of solvents like ethanol or methanol[{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes[_{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c .... These methods ensure the efficient and cost-effective production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c .... These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂)[_{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ....
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used[_{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ....
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under specific conditions[_{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ....
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound[_{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c .... These derivatives can exhibit different biological activities and properties.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
4-Fluoro-1H-pyrazolo[3,4-c]pyridine serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for the modification and creation of derivatives that can exhibit enhanced biological properties. The compound can undergo various chemical reactions such as substitution and oxidation, leading to the formation of a wide array of pyrazolo[3,4-c]pyridine derivatives that are valuable in both academic and industrial settings.
Biological Applications
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for specific enzymes and receptors. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which play critical roles in cell proliferation and differentiation. By binding to the kinase domain of TRKs, this compound effectively prevents their activation and disrupts downstream signaling pathways such as Ras/Erk and PI3K/Akt.
Anticancer Activity
The compound has demonstrated promising anticancer properties. In vitro studies have revealed its cytotoxic effects against various cancer cell lines, including those associated with leukemia and breast cancer. For example, derivatives of this compound have shown IC50 values ranging from 0.70 μM to 3.30 μM against different hematologic tumor cell lines . The presence of fluorinated groups in these derivatives is particularly noteworthy due to their resistance to metabolic degradation, enhancing their therapeutic potential.
Medicinal Applications
Therapeutic Potential
The therapeutic applications of this compound extend beyond oncology. It is being investigated for its potential use in treating neurological disorders and other conditions due to its ability to modulate various biological pathways. The compound's scaffold has been utilized in the development of novel agents targeting diseases related to the nervous system and immune response .
Antithrombotic Effects
Recent studies have highlighted the antithrombotic effects of certain derivatives of this compound. These compounds exhibit lower bleeding risks while effectively preventing thrombosis, making them candidates for further bioactivity research in cardiovascular medicine .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 4-fluoro-1H-pyrazolo[3,4-c]pyridine exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{2{Synthesis and vectorial functionalisation of pyrazolo [3,4- c ...](https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra07458g). The compound may bind to enzymes or receptors, leading to the modulation of biological processes[{{{CITATION{{{1{Design, synthesis and biological evaluation of pyrazolo [3,4-b]pyridine ...](https://pubs.rsc.org/en/content/articlehtml/2023/md/d2md00334a)[{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c .... The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-Fluoro-1H-pyrazolo[3,4-c]pyridine is compared with other similar compounds, such as pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine derivatives[_{{{CITATION{{{2{Synthesis and vectorial functionalisation of pyrazolo [3,4- c ...](https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra07458g). These compounds share structural similarities but may exhibit different biological activities and properties[{{{CITATION{{{1{Design, synthesis and biological evaluation of pyrazolo [3,4-b]pyridine ...](https://pubs.rsc.org/en/content/articlehtml/2023/md/d2md00334a)[{{{CITATION{{{2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c .... The uniqueness of this compound lies in its fluorine atom, which can significantly influence its chemical behavior and biological effects[{{{CITATION{{{1{Design, synthesis and biological evaluation of pyrazolo [3,4-b]pyridine ...](https://pubs.rsc.org/en/content/articlehtml/2023/md/d2md00334a)[{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ....
List of Similar Compounds
Pyrazolo[3,4-b]pyridine
Pyrazolo[3,4-c]pyridine derivatives
Other fluorinated pyrazolopyridines
Biological Activity
4-Fluoro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C6H6FN3, with a molecular weight of approximately 135.13 g/mol. The presence of a fluorine atom at the 4-position of the pyrazole ring significantly influences its chemical reactivity and biological properties. This compound features a fused pyrazole and pyridine structure, which is pivotal for its interaction with biological targets.
Research indicates that this compound acts primarily through the inhibition of tropomyosin receptor kinases (TRKs). By binding to the kinase domain of TRKs, it prevents their activation and disrupts key signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition can lead to reduced cell proliferation and differentiation, making it a candidate for cancer therapy.
1. Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound derivatives:
- Inhibition of TBK1 : A derivative was identified as a potent TBK1 inhibitor with an IC50 value of 0.2 nM. This compound effectively inhibited TBK1 downstream signaling pathways in various cancer cell lines, demonstrating significant antiproliferative effects .
- Cytotoxicity : Compounds based on this scaffold have shown cytotoxic activity against multiple cancer cell lines, including A172, U87MG, and A375. The structure-activity relationship (SAR) studies revealed that specific substitutions at critical positions enhance their potency .
Compound | Target | IC50 (nM) | Cell Lines Tested |
---|---|---|---|
15y | TBK1 | 0.2 | THP-1, RAW264.7 |
Various | Multiple | Low µM | A172, U87MG |
2. Neurological Applications
The compound has been studied as a positive allosteric modulator of metabotropic glutamate receptors (mGluR), particularly mGluR4. This suggests potential applications in treating neurological disorders and enhancing cognitive functions.
3. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, suggesting its utility in treating infections caused by resistant strains .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications:
- Substituents at the N(1) and C(3) positions have been shown to alter binding affinity and selectivity towards different targets.
- The presence of functional groups such as amino or halogen can enhance its pharmacological profile.
Case Study 1: Inhibition of TBK1
In a study focusing on TBK1 inhibitors, a derivative of this compound exhibited remarkable selectivity and potency against TBK1. The study provided insights into the SARs that govern its inhibitory effects on immune responses and cancer pathways .
Case Study 2: Anticancer Activity
Another study evaluated various substituted pyrazolo[3,4-c]pyridines for their anticancer effects in vivo. The most potent compounds were found to inhibit tumor growth without systemic toxicity in breast cancer models, indicating their potential for further development as anticancer agents .
Properties
IUPAC Name |
4-fluoro-1H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-2-8-3-6-4(5)1-9-10-6/h1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJBNXJABVZOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)F)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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